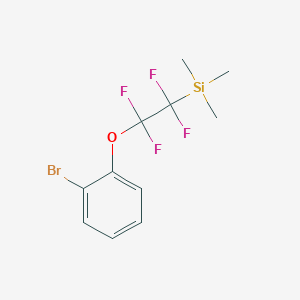
2-Bromophenoxytetrafluoroethyl trimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromophenoxytetrafluoroethyl trimethylsilane is a chemical compound with the linear formula C11H13BrF4OSi . It serves as a nucleophilic source of the 4-bromophenoxytetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H13BrF4OSi . This indicates that the molecule consists of 11 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 fluorine atoms, 1 oxygen atom, and 1 silicon atom.Chemical Reactions Analysis
After being activated with silicophilic activators, like fluorides, alkoxides, or carboxylates, this compound serves as a nucleophilic source of the 4-bromophenoxytetrafluoroethyl moiety in reaction with electrophiles such as aromatic aldehydes . The aromatic bromide can be used to build up molecular complexity using Pd-catalyzed cross couplings .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is suitable for C-C bond formation reactions .Applications De Recherche Scientifique
Intermetal Dielectrics in Microelectronics
Trimethylsilane-based materials, including variants like 2-Bromophenoxytetrafluoroethyl trimethylsilane, have been utilized in the deposition of dielectric thin films in plasma-enhanced chemical vapor deposition (PECVD) systems. These materials are particularly significant in the manufacturing of microelectronics, offering alternatives for standard dielectrics like SiO2. They are used to deposit low permittivity dielectric versions of amorphous hydrogenated silicon carbide and its oxides, enhancing circuit performance in advanced device multilevel metal interconnection schemes (Loboda, 1999).
Palladium Catalysed Coupling Reactions
Compounds similar to this compound have been studied in palladium-catalyzed coupling reactions. These studies offer insights into the formation of 1-substituted vinylsilanes and isomeric 2-substituted vinylsilanes. The research contributes to understanding the reactivity and potential applications of such compounds in organic synthesis (Ennis & Gilchrist, 1989).
Nucleophilic Difluoromethylation
The use of (bromodifluoromethyl)trimethylsilane, a compound structurally related to this compound, has been explored for nucleophilic difluoromethylation of ketones and nitro alkenes. This process is integral to the synthesis of compounds with difluoromethyl groups, which are important in pharmaceuticals and agrochemicals (Trifonov et al., 2016).
Deoxygenative Gem-Difluoroolefination
Research into the deoxygenative gem-difluoroolefination of carbonyl compounds using (chlorodifluoromethyl)trimethylsilane and (bromodifluoromethyl)trimethylsilane has demonstrated their superiority in synthesizing gem-difluoroolefins from carbonyl compounds compared to other similar compounds. These findings are relevant for developing methods to create bioisosteres for enzyme inhibitors and other valuable precursors in organic synthesis (Wang et al., 2014).
Novel Silane Compounds in Li-ion Batteries
Studies have shown that novel silane compounds, which include derivatives like this compound, can be effective as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds exhibit high lithium-ion conductivities and stability, demonstrating potential for enhancing the performance of Li-ion batteries (Amine et al., 2006).
Mécanisme D'action
Target of Action
It is known to be used as a reagent in organic synthesis , implying that its targets could be various organic compounds that undergo fluorination reactions.
Mode of Action
2-Bromophenoxytetrafluoroethyl trimethylsilane acts as a nucleophilic tetrafluoroethylation reagent . It can donate a tetrafluoroethyl group to other molecules during a reaction . The bromine atom in the compound is a good leaving group, which facilitates the transfer of the tetrafluoroethyl group .
Biochemical Pathways
As a reagent used in organic synthesis, it is involved in various chemical reactions that lead to the formation of new compounds .
Result of Action
The result of the action of this compound is the transfer of a tetrafluoroethyl group to another molecule, leading to the formation of a new compound . This can result in significant changes in the physical and chemical properties of the target molecule .
Safety and Hazards
Propriétés
IUPAC Name |
[2-(2-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-7-5-4-6-8(9)12/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZCUZVFYGTBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=CC=C1Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
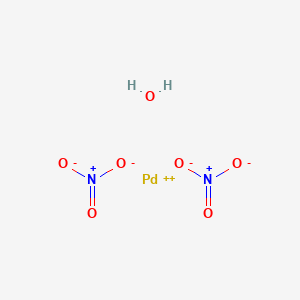
![N-(1-cyano-1-cyclopropylethyl)-2-{3-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2462974.png)
![8-(3,4-dimethylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2462978.png)

![N1-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2462981.png)
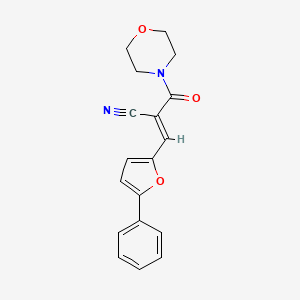
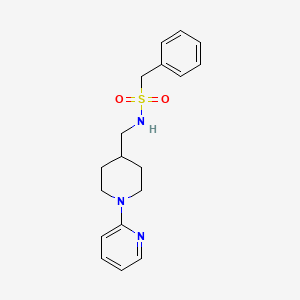
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-bromobenzamide hydrochloride](/img/structure/B2462987.png)
![3-{[(3,4-dimethylphenyl)(methyl)amino]sulfonyl}-4-phenyl-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2462988.png)
![2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2462989.png)

![3-{[5-(azetidin-1-ylcarbonyl)pyrazin-2-yl]oxy}-5-{[(1R)-1-methyl-2-(methyloxy)ethyl]oxy}-N-(5-methylpyrazin-2-yl)benzamide](/img/structure/B2462991.png)
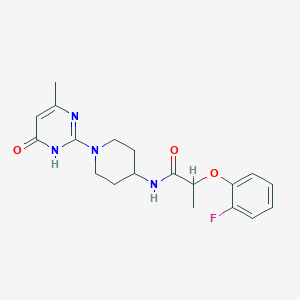
![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2462994.png)
